

# INE963 selectivity against human kinases

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## Compound of Interest

Compound Name: *Dpc 963*

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## INE963: A Profile of Kinase Selectivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

### Introduction

INE963 is a novel, potent, and fast-acting antimalarial agent currently in clinical development. A key attribute of INE963, a 5-aryl-2-amino-imidazothiadiazole (ITD) derivative, is its high selectivity against human kinases, a critical factor in its favorable preclinical safety profile.<sup>[1][2][3][4]</sup> This technical guide provides a detailed overview of the kinase selectivity of INE963, including quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows.

### Quantitative Kinase Selectivity Data

The selectivity of INE963 has been rigorously assessed against a broad panel of human kinases. The data reveals a significant improvement in selectivity compared to earlier lead compounds.

### Kinome-Wide Selectivity Screening

At a concentration of 10  $\mu$ M, INE963 was tested against a panel of 468 human kinases in a binding affinity assay.<sup>[1]</sup> The results demonstrated a remarkably focused activity profile.

Table 1: Kinome-Wide Selectivity of INE963

Parameter	Value	Reference
Number of Kinases Screened	468	<a href="#">[1]</a>
INE963 Concentration	10 $\mu$ M	<a href="#">[1]</a>
Number of Kinases with <10% of Control Binding	10	<a href="#">[1]</a>
Selectivity Score (S(10))	0.025	<a href="#">[1]</a>

The selectivity score, S(10), is a measure of promiscuity, where a lower score indicates higher selectivity. The score of 0.025 for INE963 highlights its minimal off-target kinase interactions.[\[1\]](#)

## Specific Human Kinase Inhibition

While broadly selective, INE963 does exhibit measurable inhibitory activity against a small number of human kinases. Haspin and FLT3 have been identified as two of these off-targets.

Table 2: IC50 Values of INE963 Against Specific Human Kinases

Kinase	IC50 ( $\mu$ M)	Reference
Haspin	5.5	<a href="#">[5]</a>
FLT3	3.6	<a href="#">[5]</a>

## Experimental Protocols

The determination of INE963's kinase selectivity was achieved through established and robust biochemical assays.

### Kinome-Wide Binding Affinity Assay (Presumed KINOMEScan)

While the specific commercial platform was not named, the description of a binding affinity screen across 468 kinases is consistent with a competitive binding assay platform like KINOMEScan®.[\[1\]](#)[\[6\]](#)

#### Methodology:

- **Assay Principle:** The assay measures the ability of a test compound (INE963) to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag. A reduction in the amount of bound kinase indicates that the test compound has bound to the kinase active site.<sup>[6]</sup>
- **Components:**
  - Test Compound: INE963
  - Kinase Panel: 468 human kinases, each tagged with a unique DNA identifier.
  - Solid Support: Streptavidin-coated beads.
  - Immobilized Ligand: A proprietary, broadly active kinase inhibitor immobilized on the beads.
- **Procedure:**
  - Kinases are incubated with the immobilized ligand and the test compound (INE963 at 10  $\mu$ M).
  - The mixture is allowed to reach equilibrium.
  - Unbound components are washed away.
  - The amount of kinase remaining bound to the solid support is quantified using qPCR.
  - Results are reported as a percentage of the control (vehicle-treated) sample.

## Haspin Kinase Biochemical Assay

The specific inhibitory activity against human Haspin kinase was determined using a biochemical assay.<sup>[2]</sup>

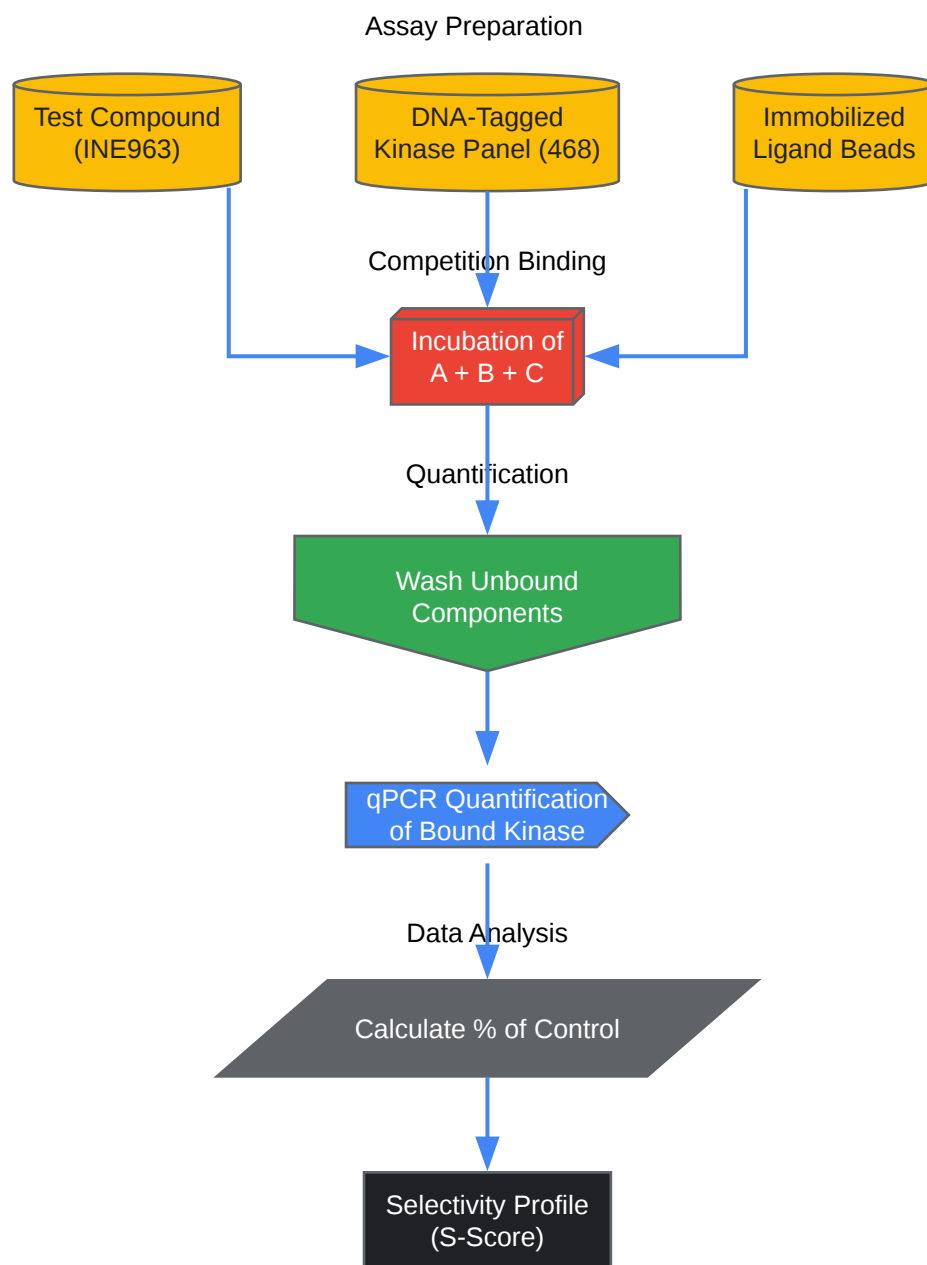
#### Methodology:

- Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl<sub>2</sub>, 0.01% Tween-20, 0.1% glycerol, 0.5 mM TCEP, and 0.01% bovine serum albumin.[2]
- Procedure:
  - The reaction was performed at room temperature.
  - Serial dilutions of INE963 were pre-spotted in assay plates.
  - 10 µL of assay buffer containing 0.05 pM of the human Haspin kinase domain was added to the compound.
  - The enzyme and compound were incubated for 30 minutes.[2]
  - The kinase reaction was initiated by the addition of ATP and a suitable substrate (details not specified in the reference).
  - The reaction progress was monitored to determine the IC<sub>50</sub> value.

## Visualizations

### Kinase Selectivity Screening Workflow

The following diagram illustrates the general workflow for determining the kinase selectivity profile of a compound like INE963 using a competition binding assay.



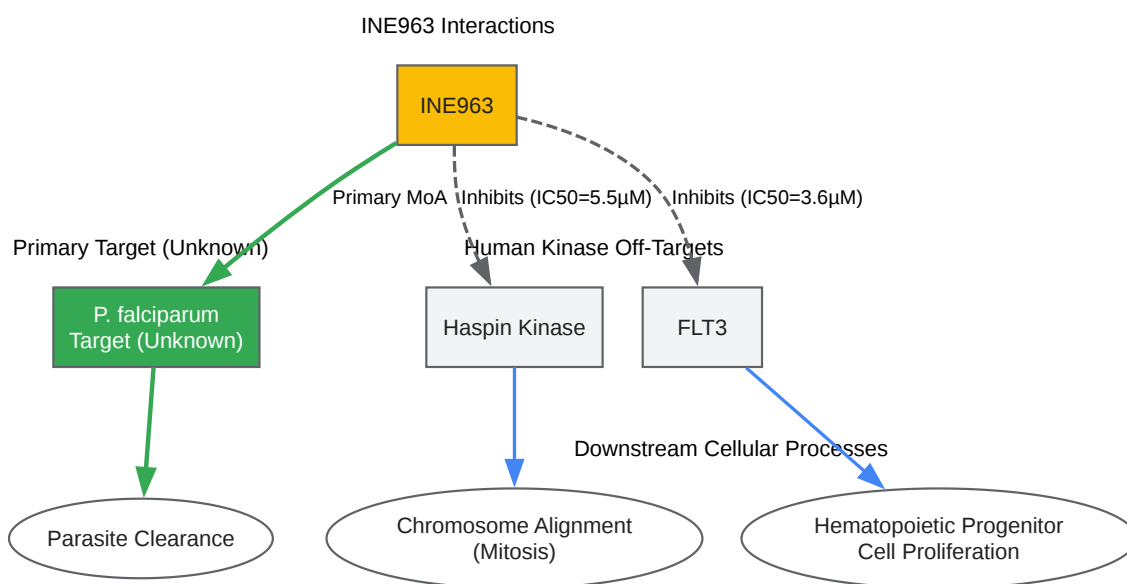
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Caption: Workflow for Kinase Selectivity Profiling.

## Potential Off-Target Signaling Pathways

While INE963 is highly selective, its minor inhibition of kinases like Haspin and FLT3 could theoretically impact their respective signaling pathways. It is crucial to note that the high IC<sub>50</sub>

values suggest these effects are unlikely at therapeutic concentrations. The target of INE963 in *Plasmodium falciparum* remains unknown.[7]



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Caption: INE963 Mechanism and Potential Off-Target Pathways.

## Conclusion

INE963 exhibits an exemplary kinase selectivity profile, a testament to a successful lead optimization program that prioritized minimizing off-target effects.[1][2] Its limited interaction with the human kinome, particularly when compared to earlier lead compounds, underscores its potential as a safe and effective antimalarial therapeutic. The high IC<sub>50</sub> values against the few identified off-target kinases, such as Haspin and FLT3, suggest a wide therapeutic window. Further investigation into the specific molecular target within *Plasmodium falciparum* will fully elucidate its primary mechanism of action.

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## References

- 1. Discovery and Preclinical Pharmacology of INE963, a Potent and Fast-Acting Blood-Stage Antimalarial with a High Barrier to Resistance and Potential for Single-Dose Cures in Uncomplicated Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery and Preclinical Pharmacology of INE963, a Potent and Fast-Acting Blood-Stage Antimalarial with a High Barrier to Resistance and Potential for Single-Dose Cures in Uncomplicated Malaria | Medicines for Malaria Venture [mmv.org]
- 4. facultyprofiles.dominican.edu [facultyprofiles.dominican.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. chayon.co.kr [chayon.co.kr]
- 7. Recent advances in methods to assess the activity of the kinome - PMC [pmc.ncbi.nlm.nih.gov]
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